Product packaging for 14-Acetyldictyocarpine(Cat. No.:CAS No. 75659-26-6)

14-Acetyldictyocarpine

Cat. No.: B13758742
CAS No.: 75659-26-6
M. Wt: 535.6 g/mol
InChI Key: YRFHHBLWWCMRSY-UHFFFAOYSA-N
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Description

14-Acetyldictyocarpine is a natural product found in Delphinium barbeyi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H41NO9 B13758742 14-Acetyldictyocarpine CAS No. 75659-26-6

Properties

CAS No.

75659-26-6

Molecular Formula

C28H41NO9

Molecular Weight

535.6 g/mol

IUPAC Name

(21-acetyloxy-14-ethyl-2-hydroxy-6,19-dimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-4-yl) acetate

InChI

InChI=1S/C28H41NO9/c1-7-29-12-24(4)9-8-18(34-6)27-21(24)22(38-15(3)31)28(23(27)29)26(35-13-36-28)11-17(33-5)16-10-25(27,32)20(26)19(16)37-14(2)30/h16-23,32H,7-13H2,1-6H3

InChI Key

YRFHHBLWWCMRSY-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC(=O)C)O)OC)OCO5)OC(=O)C)OC)C

Origin of Product

United States

Contextualization Within Norditerpenoid Alkaloid Chemistry

14-Acetyldictyocarpine is classified as a C19 norditerpenoid alkaloid, specifically belonging to the lycoctonine-type subgroup. acgpubs.orgjst.go.jp This classification is based on its core chemical skeleton, which is a highly oxygenated and complex hexacyclic ring system. A defining structural feature of lycoctonine-type alkaloids is the arrangement of the nitrogen atom and the presence of specific functional groups, which differentiate them from other norditerpenoid alkaloid classes like the aconitine-type.

A notable characteristic of this compound and its close relatives, such as dictyocarpine and deltaline (B108805), is the presence of a methylenedioxy bridge. clockss.orgrsc.org This structural motif is a key identifier for a specific subset of lycoctonine-type alkaloids. The "14-Acetyl" prefix in its name indicates the presence of an acetyl group at the C-14 position of the molecule, a feature that distinguishes it from its parent compound, dictyocarpine. The precise arrangement of these functional groups is crucial for its chemical properties and biological activity.

Significance of 14 Acetyldictyocarpine in Natural Product Research

Furthermore, the study of 14-acetyldictyocarpine and other lycoctonine-type alkaloids contributes to a broader understanding of structure-activity relationships within this class of compounds. Although specific biological activities for this compound are not extensively documented, research on related lycoctonine-type alkaloids has revealed a range of potential pharmacological effects, including anti-inflammatory, antimicrobial, and cardiotonic activities. acgpubs.orgontosight.ainih.gov Moreover, some synthetic derivatives of lycoctonine (B1675730) alkaloids have been shown to sensitize multidrug-resistant cancer cells to conventional anticancer drugs. jst.go.jpnih.gov These findings suggest that even the less toxic members of this family, such as this compound, are valuable subjects for phytochemical and pharmacological investigation.

The presence and relative abundance of this compound also hold chemotaxonomic significance, serving as a chemical marker that can help differentiate between various species and chemotypes of Delphinium. researchgate.net

Overview of Research Trajectories

Botanical Sources of this compound

This compound is a naturally occurring chemical compound found within specific plant genera. Its presence is primarily associated with plants known for producing a wide array of complex diterpenoid alkaloids.

The principal botanical sources of this compound are various species of the genus Delphinium, commonly known as larkspurs. mdpi.com Research has identified this compound in several tall larkspur species, which are prevalent on the mountain ranges of western North America. scispace.comcapes.gov.br Notably, chemical investigations of the aerial parts of Delphinium barbeyi led to the isolation and characterization of this compound as a new alkaloid, alongside other known compounds. researchgate.net Other species such as Delphinium glaucum and Delphinium occidentale are also recognized as containing this alkaloid. mdpi.com The compound is classified as a non-MSAL (N-(methylsuccinimido) anthranoyllycoctonine)-type norditerpenoid alkaloid. usu.eduoup.com

Table 1: Documented Delphinium Species Containing this compound

Species NameCommon NameAlkaloid Type
Delphinium barbeyiBarbey's LarkspurNon-MSAL
Delphinium glaucumSierra LarkspurNon-MSAL
Delphinium occidentaleWestern LarkspurNon-MSAL

The concentration and distribution of this compound are not uniform, varying significantly among different populations and even within different tissues of the same plant. In some populations of D. barbeyi, 14-O-acetyldictyocarpine is a prominent, less toxic MDL-type (7,8-methylenedioxylycoctonine-type) alkaloid. science.govscience.gov

Research on the chemical phenology of D. barbeyi has shown that the occurrence of this compound fluctuates with the plant's developmental stage. scispace.com For example, its presence is notable in the flowers, but the concentration tends to decrease as the plant progresses to the pod stage. scispace.com In contrast, its occurrence in the leaves of D. barbeyi remains relatively low throughout the entire growth cycle. scispace.com This variability underscores the complexity of alkaloid biosynthesis and accumulation within these plants.

Advanced Isolation Techniques

The extraction and purification of this compound from complex plant matrices necessitate the use of advanced chromatographic methods. These techniques are crucial for separating it from other structurally similar alkaloids.

Modern chromatography provides the resolution and efficiency required to isolate pure this compound for structural elucidation and further study.

Vacuum Liquid Chromatography (VLC) has proven to be a highly effective, rapid, and inexpensive technique for the separation of diterpenoid alkaloids, including this compound. furb.brslideshare.net VLC employs a packed column, typically with silica (B1680970) gel or alumina (B75360), and uses vacuum to accelerate the flow of the mobile phase. juniperpublishers.comyoutube.com This method is considered superior to traditional column chromatography in terms of speed, solvent consumption, and efficiency, especially for crude separations and bioactivity-guided fractionation. juniperpublishers.com

A specific application demonstrated the successful separation of a mixture containing 15 mg each of deltaline (B108805) and this compound. furb.br The separation was achieved on a VLC column with alumina (Al2O3) as the stationary phase. furb.br A gradient elution with a hexane-chloroform (CHCl3) mixture as the mobile phase was used, yielding 14.5 mg of this compound. furb.br The entire process was completed in approximately one hour, highlighting the efficiency of the VLC method. furb.br

Table 2: Example of VLC Separation of this compound

ParameterDetails
Technique Vacuum Liquid Chromatography (VLC)
Stationary Phase Alumina (Al2O3)
Mobile Phase Hexane (B92381)/Chloroform (B151607) (CHCl3) mixture
Compounds Separated Deltaline and this compound
Initial Amount 15 mg of this compound
Recovered Amount 14.5 mg of this compound
Duration ~ 1 hour

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). wikipedia.orgresearchgate.net The high resolution and sensitivity of HPLC make it indispensable for analyzing complex mixtures of natural products like plant alkaloids. neu.edu.tr

In the context of larkspur alkaloids, analytical methods such as HPLC combined with mass spectrometry (HPLC-MS) are utilized for the chemical analysis of plant material and biological samples. oup.comfrontiersin.org For instance, the chemical analysis of serum for various norditerpene alkaloids, which included a tentative identification of this compound, was performed using such advanced techniques. oup.com While specific preparative HPLC protocols for this compound are not detailed in the provided sources, the analytical application demonstrates the method's suitability and importance in the study of this compound. oup.comfrontiersin.org

Extraction Protocols from Plant Biomass

The isolation of this compound, a norditerpenoid alkaloid, from plant biomass involves a series of extraction and purification steps. This compound is primarily found in plant species belonging to the genus Delphinium, commonly known as larkspurs. mdpi.comcapes.gov.brscispace.com Research has identified its presence in tall larkspur species such as Delphinium barbeyi, D. glaucum, and D. occidentale. mdpi.comcapes.gov.br The extraction protocols are designed to efficiently isolate these alkaloids from the complex matrix of plant material.

The general procedure for extracting alkaloids from plant sources begins with the preparation of the plant material. This typically involves drying and grinding the plant parts (e.g., aerial parts, whole plant) to create a homogeneous powder, which increases the surface area for solvent extraction. protocols.io

A common initial step is solvent extraction. Various solvent systems have been utilized to extract alkaloids from Delphinium species. An 80:20 (v:v) mixture of ethanol (B145695) and water has been used for extracting alkaloids from Delphinium barbeyi. usu.edu Another general protocol for plant extraction suggests using 70% ethanol in ultrapure water. protocols.io The process often involves maceration, where the powdered plant material is soaked in the solvent for an extended period, or more advanced techniques like sonication (ultrasound-assisted extraction) to enhance the extraction efficiency. protocols.iooleumdietetica.es Following extraction, the solid plant residue is separated from the liquid extract, which contains the dissolved alkaloids, through centrifugation and filtration. protocols.io

After the initial extraction, the crude extract contains a mixture of various compounds. A common method to selectively isolate alkaloids is through an acid-base extraction technique. mdpi.com This involves dissolving the crude extract in an acidic solution, which converts the basic alkaloids into their salt forms, making them soluble in the aqueous solution. The non-alkaloidal compounds can then be removed with an organic solvent. Subsequently, the acidic solution is made basic, which neutralizes the alkaloid salts, converting them back to their base form. These nonpolar alkaloid bases can then be extracted using an immiscible organic solvent.

Further purification is necessary to isolate specific alkaloids like this compound from the crude alkaloid mixture. Chromatographic techniques are essential for this separation. Vacuum Liquid Chromatography (VLC) has been effectively used to separate diterpenoid alkaloids. furb.br In one documented separation, a mixture containing deltaline and this compound was applied to a VLC column packed with alumina (Al₂O₃). furb.br The individual compounds were then eluted using a gradient of hexane and chloroform (CHCl₃) as the mobile phase. furb.br Gas chromatography has also been employed to analyze the occurrence of specific diterpenoid alkaloids in the plant tissues of D. barbeyi at different growth stages. capes.gov.brscispace.com

The table below summarizes findings from research on the extraction and separation of this compound and related alkaloids from Delphinium species.

Plant SourceExtraction/Separation MethodKey ParametersCompounds Separated/AnalyzedReference
Delphinium barbeyiSolvent Extraction80:20 (v:v) Ethanol/H₂ODeltaline, Dictyocarpine, this compound, Methyllycaconitine (B43530) usu.edu
Delphinium spp.Acid/Base ExtractionGeneral protocol for crude alkaloid fraction isolationCrude alkaloid fraction mdpi.com
Alkaloid MixtureVacuum Liquid Chromatography (VLC)Stationary Phase: Al₂O₃; Mobile Phase: Hexane/CHCl₃ mixtureDeltaline, this compound furb.br
Delphinium barbeyiGas Chromatography (GC)Analysis of plant tissues at different growth stagesDeltaline, Dictyocarpine, 14-O-acetyldictyocarpine, Methyllycaconitine capes.gov.brscispace.com
General Plant MaterialSolvent Extraction70% Ethanol/Water, Sonication, CentrifugationGeneral plant extract protocols.io

Spectroscopic Characterization of this compound

The structural framework of this compound has been meticulously pieced together through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing a detailed map of the carbon and proton skeletons.

Carbon-13 NMR (¹³C NMR) spectroscopy offers direct information about the carbon framework of a molecule. bhu.ac.in The ¹³C NMR spectrum of this compound reveals the presence of an acetyl group when compared to its parent compound, dictyocarpine. cdnsciencepub.com Specifically, two additional signals appear at approximately 21.4 ppm and 171.7 ppm, corresponding to the methyl and carbonyl carbons of the acetyl group at the C-14 position, respectively. cdnsciencepub.com The attachment of the electron-withdrawing acetoxy group at C-14 causes a downfield shift of the C-14 resonance by about 2 ppm relative to dictyocarpine. cdnsciencepub.com The chemical shifts of all carbons in this compound are consistent with its proposed structure. cdnsciencepub.com Self-consistent assignments for the resonances have been achieved using techniques such as single-frequency off-resonance proton decoupling and by analyzing the effects of structural changes on the chemical shifts. cdnsciencepub.com

Table 1: ¹³C NMR Chemical Shift Data for this compound and Related Compounds

Carbon AtomDictyocarpine (ppm)This compound (ppm)Dictyocarpinine (ppm)
C-14 ~75~77-
-OCOCH₃ -171.7-
-OCOCH₃ -21.4-
Data sourced from Pelletier, S. W., Mody, N. V., & Dailey, O. D. (1980). 13C nuclear magnetic resonance spectroscopy of methylenedioxy group-containing C19-diterpenoid alkaloids and their derivatives. Canadian Journal of Chemistry, 58(17), 1875-1881. cdnsciencepub.com

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment and connectivity of protons within a molecule. wikipedia.org In the context of C19-diterpenoid alkaloids, ¹H NMR studies have been instrumental. For instance, significant changes in the chemical shifts of the C(6) α-proton and the protons of the methylenedioxy group are observed when comparing dictyocarpine and dictyocarpinine, highlighting the sensitivity of ¹H NMR to stereochemical differences. cdnsciencepub.com While specific detailed ¹H NMR data for this compound is not extensively reported in the provided context, it is a critical tool used in conjunction with ¹³C NMR for complete structural assignment. cdnsciencepub.comfurb.br

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound. msu.edu Electrospray ionization mass spectrometry (ESI-MS) has been used to identify this compound. In ESI-MS, a protonated molecule ([M+H]⁺) is often observed. For this compound, the protonated molecular ion peak is detected at a mass-to-charge ratio (m/z) of 536. researchgate.netresearchgate.net This experimental value corresponds to the calculated molecular weight of this compound, confirming its elemental composition. High-resolution mass spectrometry can further provide the exact mass, which helps in determining the molecular formula with high accuracy. msu.edu

Table 2: Mass Spectrometry Data for this compound

CompoundIonObserved m/z
This compound[M+H]⁺536
Data sourced from Green, B. T., et al. (2019) and Gardner, D. R., et al. (2020). researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy in Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. ebsco.comedinst.com The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. While specific FTIR data for this compound is not detailed in the provided search results, the presence of hydroxyl, ester (acetyl), and ether (methoxyl and methylenedioxy) groups would give rise to distinct peaks. For example, a strong absorption band around 1735 cm⁻¹ would be indicative of the C=O stretch of the acetyl group, and bands in the 1250-1000 cm⁻¹ region would correspond to C-O stretching vibrations. furb.br

Stereochemical Aspects and Absolute Configuration

The stereochemistry of norditerpenoid alkaloids is complex, and its determination is crucial for understanding their biological activity. The absolute configuration of these compounds is often established through a combination of spectroscopic methods and chemical correlations. rsc.org For related compounds, single-crystal X-ray analysis has been used to determine the stereochemistry definitively. nih.gov In the case of this compound, its stereochemistry is related to that of its parent compound, dictyocarpine. The stereochemical assignments are often based on the analysis of coupling constants in ¹H NMR spectra and comparison of ¹³C NMR data with those of known related compounds. rsc.org The stereochemistry at C-14 is of particular interest, and the coupling constant between H-13 and H-14 can provide information about their relative orientation. rsc.org

Chemical Correlation Studies with Analogues

Chemical correlation plays a pivotal role in the structural elucidation of complex natural products by chemically transforming a compound of unknown structure into a known compound, or vice versa. The structure of this compound has been unequivocally confirmed through its chemical relationship with its parent alkaloid, dictyocarpine. researchgate.netresearchgate.net

Research has demonstrated that the acetylation of the hydroxyl group at the C-14 position of dictyocarpine directly yields this compound. cdnsciencepub.com This transformation is a key piece of evidence in establishing the molecular architecture of this compound. The addition of the acetyl group induces noticeable changes in the ¹³C NMR spectrum, which are consistent with the proposed structure. cdnsciencepub.com

A comparative analysis of the ¹³C NMR spectra of dictyocarpine and this compound reveals distinct differences that are instrumental for structural confirmation. The introduction of the acetyl group at C-14 in this compound results in the appearance of two additional signals corresponding to the acetyl moiety: a signal at approximately 21.4 ppm for the methyl carbon and a signal around 171.7 ppm for the carbonyl carbon. cdnsciencepub.com Furthermore, the chemical shift of the C-14 carbon itself is shifted downfield by about 2 ppm in this compound compared to dictyocarpine. This downfield shift is attributed to the electron-withdrawing effect of the newly introduced acetoxy group relative to the hydroxyl group in dictyocarpine. cdnsciencepub.com

The chemical shifts of other carbon atoms in the molecule are largely in agreement between the two compounds, providing further support for their structural relationship. cdnsciencepub.com These spectroscopic data, coupled with the direct chemical conversion, firmly establish the structure of this compound in relation to dictyocarpine.

Other related norditerpenoid alkaloids that share structural similarities and have been studied alongside this compound include deltaline, methyllycaconitine (MLA), and dictyocarpinine. cdnsciencepub.comscispace.comnih.gov These compounds, often isolated from various Delphinium species, serve as important reference points for the structural analysis of this class of alkaloids. usu.eduresearchgate.net

Biosynthetic Pathways and Precursor Studies

Proposed Origin from Diterpene Precursors

The biosynthesis of norditerpenoid alkaloids, including 14-Acetyldictyocarpine, is believed to commence from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.govnih.gov The formation of the foundational carbon skeleton is a multi-step process involving several key enzymes.

The initial steps of the pathway are shared with the biosynthesis of other diterpenoids and involve the cyclization of GGPP. This process is catalyzed by two classes of terpene synthases: copalyl diphosphate (B83284) synthase (CPS) and kaurene synthase-like (KSL) enzymes. nih.gov These enzymes work in concert to produce various diterpene intermediates. In the context of aconitane-type alkaloids, the atisane-type diterpene, atisine, is considered a key intermediate. nih.govnih.gov

The proposed biosynthetic route to the core aconitane (B1242193) skeleton of dictyocarpine likely proceeds through an atisine-like precursor. This precursor is derived from the cyclization of GGPP, followed by a series of rearrangements and the loss of a carbon atom to form the characteristic C19 skeleton of norditerpenoid alkaloids. nih.govnih.gov

Enzymatic Transformations in Norditerpenoid Alkaloid Biosynthesis

Following the formation of the basic norditerpenoid skeleton, a series of enzymatic modifications are required to produce the diverse array of aconitane alkaloids, including this compound. These transformations are primarily catalyzed by two major classes of enzymes: cytochrome P450 monooxygenases (CYP450s) and acyltransferases. nih.govnih.gov

Cytochrome P450 Monooxygenases (CYP450s): These enzymes are responsible for the extensive oxidation of the diterpene scaffold. nih.govbvsalud.org In the biosynthesis of aconitane alkaloids, CYP450s introduce hydroxyl groups at various positions on the core structure. These hydroxylations are crucial for the subsequent functionalization and biological activity of the final molecule. While the specific CYP450s involved in the biosynthesis of this compound have not been identified, it is hypothesized that a series of these enzymes catalyze the hydroxylation of an atisine-like precursor to form the dictyocarpine skeleton.

BAHD Acyltransferases: The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-14 position of dictyocarpine. This reaction is catalyzed by a member of the BAHD acyltransferase family. nih.gov These enzymes utilize acetyl-CoA as a donor to transfer an acetyl group to a specific hydroxyl acceptor on the alkaloid scaffold. The identification of several BAHD acyltransferase genes in the transcriptomes of Aconitum species suggests their involvement in the acylation of various norditerpenoid alkaloids.

Comparative Biosynthesis with Related Aconitane-Type Alkaloids

The proposed biosynthetic pathway of this compound shares significant similarities with the biosynthesis of other well-known aconitane-type alkaloids, such as aconitine (B1665448), mesaconitine, and hypaconitine. researchgate.net The early stages of the pathway, from GGPP to the formation of an atisine-type precursor, are believed to be conserved across the biosynthesis of these related compounds. nih.govnih.gov

The primary divergence in the biosynthetic pathways leading to these different alkaloids occurs during the later modification steps, which are catalyzed by specific CYP450s and acyltransferases. The specific regioselectivity of these enzymes determines the final oxygenation and acylation pattern of the aconitane skeleton.

For instance, the biosynthesis of aconitine involves a series of hydroxylations and subsequent acetylations and benzoylations at different positions compared to this compound. The specific BAHD acyltransferase responsible for the acetylation at C-14 in this compound would differ from the enzymes that catalyze the acylation at other positions in aconitine. This enzymatic specificity is a key factor in generating the vast structural diversity observed within the aconitane alkaloid family.

Mechanistic Investigations of Biological Activities

Molecular and Cellular Interactions

The primary mechanism of action for norditerpenoid alkaloids from Delphinium species involves their interaction with components of the nervous system, specifically neurotransmitter receptors and ion channels.

The broader class of diterpenoid alkaloids, to which 14-Acetyldictyocarpine belongs, is known to interact with various ion channels. Some diterpenoid alkaloids from Aconitum and Delphinium species have been found to affect ion channel function, which contributes to their cardiotoxic and neurotoxic effects. nih.gov For instance, some of these alkaloids can activate sodium channels, while others block the passive diffusion of sodium ions. nih.gov The amphiphilic nature of many alkaloids allows them to incorporate into cell membranes, altering the physical properties of the lipid bilayer and, consequently, the activity of embedded ion channels and receptors. While direct studies on this compound's specific effects on ion channels are limited, the activity of related compounds suggests that this is a plausible area of mechanistic action.

Mechanistic Influence on the Activity of Co-occurring Alkaloids

A significant aspect of the biological activity of this compound is its interaction with other alkaloids present in Delphinium species, particularly the more toxic MSAL-type alkaloids.

The following table illustrates the effect of varying ratios of MDL- to MSAL-type alkaloids on the amount of MSAL-type alkaloids needed to produce clinical signs of toxicity in cattle.

Ratio of MDL- to MSAL-type AlkaloidsRelative Amount of MSAL-type Alkaloids to Elicit Clinical Signs
LowHigh
HighLow

This table is a qualitative representation based on findings that increasing ratios of MDL- to MSAL-type alkaloids decrease the required toxic dose of MSAL-type alkaloids. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

While specific and detailed structure-activity relationship (SAR) studies on this compound and its derivatives are not extensively documented in the available literature, general SAR principles for diterpenoid alkaloids have been investigated. For the broader class of lycoctonine-type alkaloids, QSAR (Quantitative Structure-Activity Relationship) studies have been performed to understand their toxicity. nih.gov These studies have indicated that parameters such as the topological polar surface area and the number of carbonyl groups, in conjunction with lipophilicity, are important for their toxic action, suggesting the significance of hydrogen bonding capabilities for receptor binding. nih.gov

For diterpenoid alkaloids in general, modifications to certain functional groups can significantly alter their toxicity. The complex stereochemistry and the presence of various oxygenated functional groups provide a wide scope for structural modifications that can lead to changes in biological activity. Further research focusing specifically on the structural features of this compound and related MDL-type alkaloids is needed to elucidate the precise structural requirements for their biological activities and their potentiation of MSAL-type alkaloids.

Impact of Acetyl Group at C-14 Position on Biological Activity

The presence and nature of the ester functional group at the C-14 position of norditerpenoid alkaloids are pivotal in determining their biological potency and mechanism of action. In this compound, this position is occupied by an acetyl group, which significantly influences its interaction with biological targets.

The acetylation at C-14 is a key structural feature that modulates the lipophilicity and steric properties of the molecule, thereby affecting its absorption, distribution, and binding affinity to receptors. Research on related norditerpenoid alkaloids has consistently highlighted the importance of ester groups at C-14 for their toxicity and biological effects. For instance, the high toxicity of certain Aconitum alkaloids is attributed in large part to the presence of a benzoyl ester at the C-14 position. The hydrolysis of this ester group typically leads to a significant reduction in toxicity, underscoring the critical role of this functional group.

While direct studies exclusively on the C-14 acetyl group of this compound are limited, the broader understanding of structure-activity relationships (SAR) in this class of alkaloids suggests that this group is essential for its biological activity profile. The acetyl group can participate in hydrogen bonding and van der Waals interactions within the binding pocket of a target protein, contributing to the stability of the ligand-receptor complex.

Structural Features Critical for Mechanistic Interactions

Beyond the C-14 acetyl group, several other structural motifs within the this compound molecule are crucial for its mechanistic interactions. These features collectively define the pharmacophore, the spatial arrangement of atoms or functional groups necessary for biological activity.

Key structural determinants for the activity of dictyocarpine-type alkaloids include:

The Diterpenoid Core: The rigid, polycyclic carbon skeleton provides the fundamental scaffold upon which the functional groups are displayed in a precise three-dimensional orientation.

Substituents on the Aromatic Ring: The nature and position of substituents on the anthraniloyl moiety, if present, can significantly impact activity.

The N-ethyl Group: The nitrogen-containing ring system and its substituents are often involved in crucial interactions with biological targets, such as ionic bonding or hydrogen bonding.

Oxygenation Pattern: The presence and stereochemistry of hydroxyl and methoxyl groups at various positions on the diterpenoid skeleton influence the molecule's polarity and its ability to interact with specific residues in a binding site. For instance, methoxyl groups at C-1, C-14, and C-16, along with a hydroxyl group at C-8, have been identified as important for the antiarrhythmic activity of some C18-diterpenoid alkaloids.

Comparative Mechanistic Studies with Related Alkaloids (e.g., Dictyocarpine, Deltaline)

Dictyocarpine , which differs from this compound by having a hydroxyl group at the C-14 position instead of an acetyl group, serves as a direct point of comparison for the impact of C-14 acetylation. The presence of the acetyl group in this compound is expected to increase its lipophilicity compared to the more polar hydroxyl group in Dictyocarpine. This difference can lead to altered pharmacokinetic properties and potentially different potencies or durations of action.

Deltaline (B108805) represents a different structural subclass of norditerpenoid alkaloids. A key difference is the absence of the N-(methylsuccinimido)anthranoyl group at the C-18 position, which is present in many other toxic Delphinium alkaloids. Studies on neuromuscular transmission have demonstrated that Deltaline has a significantly lower potency compared to alkaloids possessing this C-18 substituent. nih.gov This highlights the critical importance of the entire molecular structure, not just the substitution at C-14, in determining biological activity. The lower potency of deltaline suggests that the C-18 substituent plays a crucial role in the interaction with nicotinic acetylcholine (B1216132) receptors. nih.gov

The following table summarizes the key structural differences and their implications for biological activity based on available data for related compounds.

CompoundC-14 SubstituentC-18 SubstituentImplied Impact on Biological Activity
This compound Acetyl (-OCOCH₃)PresentThe acetyl group likely contributes to increased lipophilicity and specific receptor interactions.
Dictyocarpine Hydroxyl (-OH)PresentThe hydroxyl group results in higher polarity compared to the acetylated form, potentially affecting potency and pharmacokinetics.
Deltaline Varies (often hydroxyl or ester)AbsentThe absence of the N-(methylsuccinimido)anthranoyl group at C-18 is associated with significantly lower potency in neuromuscular blockade. nih.gov

Chemical Synthesis and Semi Synthesis of 14 Acetyldictyocarpine and Analogues

Retrosynthetic Analysis for Complex Norditerpenoid Alkaloids

A retrosynthetic analysis of a complex norditerpenoid alkaloid like 14-Acetyldictyocarpine would involve strategically disconnecting the intricate cage-like structure into simpler, more manageable synthetic precursors. Key to this approach is the identification of strategic bond disconnections that simplify the polycyclic system while setting the stage for efficient and stereocontrolled bond formations in the forward synthesis.

For aconitine-type alkaloids, a common retrosynthetic strategy involves the disassembly of the hexacyclic core. A primary disconnection often targets the C7-C8 bond and the C17-N bond, simplifying the bridged bicyclo[3.2.1]octane system. This leads to a less complex intermediate that can be further broken down. Another critical disconnection is often made at the C4-C5 bond, which can be formed through various cyclization strategies.

A plausible retrosynthetic pathway for a dictyocarpine-type core might begin with the simplification of the A-ring and the E-ring. For instance, the piperidine (B6355638) E-ring could be envisioned as being formed late in the synthesis via an intramolecular cyclization. The highly substituted cyclohexane (B81311) rings would be constructed from simpler acyclic or monocyclic precursors, employing stereoselective reactions to install the numerous chiral centers.

Table 1: Key Retrosynthetic Disconnections for Aconitine-Type Alkaloids

DisconnectionPrecursor TypeKey Forward ReactionReference Example
C7-C8 and C17-N bondsFused polycyclic systemN-centered radical cascadeSynthesis of (-)-Talatisamine nih.gov
C-ring/D-ring bridgeBicyclo[2.2.2]octane systemSemipinacol rearrangementBiosynthesis of Aconitum alkaloids nih.govacs.org
A/B ring fusionDecalin systemDiels-Alder cycloadditionSynthesis of Neofinaconitine nih.gov
E-ring (piperidine)Acyclic amino-aldehydeIntramolecular Mannich reactionGeneral alkaloid synthesis strategy

Strategies for Total Synthesis

The total synthesis of complex diterpenoid alkaloids is a testament to the power of modern synthetic organic chemistry. thieme-connect.com Several innovative strategies have been developed for the construction of the intricate skeletons of aconitine-type alkaloids, which could be adapted for the synthesis of this compound.

One powerful approach is the fragment coupling strategy . This convergent approach involves the synthesis of two complex fragments of the molecule separately, which are then joined together late in the synthesis. For example, the total synthesis of (−)-talatisamine utilized a key 1,2-addition/semipinacol rearrangement sequence to couple two advanced intermediates, efficiently constructing a key quaternary carbon center. nih.govacs.org

Another prevalent strategy involves the use of cycloaddition reactions to rapidly build the polycyclic core. The Diels-Alder reaction, in particular, has been a workhorse in this field, enabling the construction of the bicyclo[2.2.2]octane system, a common structural motif in these alkaloids. acs.org For instance, the synthesis of neofinaconitine featured a key Diels-Alder reaction to form a central part of the molecule's framework. nih.gov

Radical cyclizations have also emerged as a powerful tool for the formation of C-C bonds in sterically hindered environments. These reactions can be used to forge key ring systems within the alkaloid core. Furthermore, C-H activation strategies are increasingly being explored for the late-stage functionalization of complex molecules, which could provide a more efficient route to introduce oxygenation patterns seen in natural products like this compound. acs.org

Table 2: Key Strategies in the Total Synthesis of Aconitine-Type Alkaloids

StrategyDescriptionExample Alkaloid Synthesis
Fragment CouplingConvergent synthesis of two or more complex fragments followed by their union.(-)-Talatisamine nih.govacs.org
Diels-Alder Cycloaddition[4+2] cycloaddition to rapidly construct six-membered rings and set stereocenters.Neofinaconitine nih.gov
Radical CyclizationFormation of C-C bonds via radical intermediates, often for constructing strained rings.Arcutinidine chemrxiv.org
Oxidative Dearomatization/Diels-AlderA sequence to build complex bicyclic systems from simple aromatic precursors.Gymnandine acs.org
Aza-Prins CyclizationA method for the construction of nitrogen-containing rings.Atisine-type alkaloids acs.org

Semi-synthetic Approaches from Precursor Alkaloids

Given the immense challenge of a total synthesis, semi-synthesis from a more abundant, structurally related natural product is often a more practical approach to access rare alkaloids like this compound. This strategy relies on the chemical modification of a readily available precursor.

For C19-diterpenoid alkaloids, a common starting point for semi-synthesis could be a more abundant aconitine-type alkaloid. The synthesis of this compound could potentially be achieved from a precursor that already contains the core polycyclic skeleton but differs in its substitution pattern. For example, an alkaloid lacking the C14-acetyl group could be selectively acetylated. Conversely, a precursor with a different ester group at C14 could undergo hydrolysis followed by re-acetylation.

The selective modification of one functional group in the presence of many others is a significant challenge. This often requires the use of protecting groups and highly selective reagents. For instance, the selective acetylation of the C14 hydroxyl group in the presence of other hydroxyl groups would require careful reaction optimization or the use of enzymatic catalysis.

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of derivatives can be synthesized. These studies are crucial for identifying the key structural features responsible for the compound's biological activity and for the development of new therapeutic agents with improved properties. nih.gov

Derivatization efforts would likely focus on the peripheral functional groups of the molecule, as modifications to the core skeleton are synthetically challenging. The ester groups at C8 and C14 are prime targets for modification.

Modification of the C14-Acetyl Group: The acetyl group at C14 could be replaced with a variety of other acyl groups with different electronic and steric properties. This could be achieved by hydrolysis of the acetyl group to reveal the C14-hydroxyl, followed by esterification with different carboxylic acids or their activated derivatives.

Modification of the C8-Methoxy Group: While chemically more challenging, the methoxy (B1213986) group at C8 could potentially be demethylated to a hydroxyl group, which could then be acylated or alkylated to introduce new functionalities.

Modification of the N-Ethyl Group: The N-ethyl group could be dealkylated and then re-alkylated with different alkyl groups to probe the importance of this substituent for biological activity.

Formation of Lipo-alkaloids: As has been demonstrated with aconitine (B1665448), esterification with fatty acids to form lipo-alkaloids can significantly alter the pharmacological profile of the parent compound, often leading to reduced toxicity. nih.govcapes.gov.brresearchgate.net Similar derivatization of this compound could yield analogues with interesting biological properties.

These derivatization strategies, coupled with biological evaluation, would provide valuable insights into the SAR of this compound and guide the design of new, more potent, and selective analogues.

Table 3: Potential Derivatization Strategies for this compound SAR Studies

Position of ModificationType of ModificationRationale for SAR Study
C14Variation of the ester groupInvestigate the influence of steric and electronic properties on activity.
C8Demethylation and subsequent acylation/alkylationProbe the role of the C8 substituent in receptor binding.
NitrogenN-dealkylation and re-alkylationDetermine the importance of the N-substituent for potency and selectivity.
Various hydroxyl groupsEsterification with fatty acidsExplore the potential for reduced toxicity and altered pharmacokinetic profiles.

Analytical Methodologies for Detection and Quantification in Research Matrices

Advanced Chromatographic Techniques for Complex Mixtures

Chromatographic methods are fundamental for the separation of 14-Acetyldictyocarpine from the myriad of other compounds present in biological and environmental samples. The choice of technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of diterpenoid alkaloids due to its high sensitivity and selectivity. While specific LC-MS/MS methods for this compound are not extensively documented in publicly available literature, the analytical approaches for similar alkaloids from genera such as Delphinium and Aconitum provide a robust framework.

For the analysis of diterpenoid alkaloids, reverse-phase high-performance liquid chromatography (HPLC) is commonly employed. A C18 column is a frequent choice, offering good separation of these moderately polar compounds. The mobile phase typically consists of a gradient mixture of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol.

The mass spectrometer, often a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a quadrupole time-of-flight (QTOF), is operated in positive electrospray ionization (ESI) mode. This is because the nitrogen atom in the alkaloid structure is readily protonated. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion, and its characteristic fragment ions would be monitored as product ions. High-resolution mass spectrometry is invaluable for confirming the elemental composition of the parent and fragment ions, aiding in the structural elucidation of novel alkaloids and confirming the identity of known ones like this compound.

Table 1: Illustrative LC-MS/MS Parameters for Diterpenoid Alkaloid Analysis

ParameterTypical Value/Condition
Chromatography
ColumnC18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientGradient elution, e.g., 5% to 95% B over 10-20 min
Flow Rate0.2 - 0.4 mL/min
Column Temperature25 - 40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS AnalyzerTriple Quadrupole (QqQ) or QTOF
Acquisition ModeMultiple Reaction Monitoring (MRM) or Full Scan/dd-MS²
Capillary Voltage3 - 5 kV
Source Temperature100 - 150 °C
Desolvation GasNitrogen, 600 - 800 L/hr

Note: These are generalized parameters and would require optimization for the specific analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of diterpenoid alkaloids, although it is generally less common than LC-MS due to the low volatility and thermal lability of many of these compounds. For successful GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the alkaloids. Silylation is a common derivatization technique for this purpose.

The GC-MS analysis of diterpenoid alkaloids typically involves a high-temperature capillary column, such as a DB-5ms or equivalent, to achieve separation. The mass spectrometer is operated in electron ionization (EI) mode, which provides characteristic fragmentation patterns that can be used for structural identification by comparison with mass spectral libraries. However, due to the complexity of the fragmentation of these molecules, interpretation can be challenging.

Spectroscopic Quantification Methods

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a crucial role in the structural elucidation and can also be adapted for quantification (qNMR).

The structure of a closely related compound, 14-O-acetyltakaosamine (likely a synonym for this compound), was elucidated using a combination of 1D and 2D NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and high-resolution electron ionization mass spectrometry (HR-EIMS). In these studies, NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the complete assignment of the chemical structure.

For quantification, Quantitative NMR (qNMR) is a powerful technique that can be employed. By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the analyte in the sample can be determined. This method is highly accurate and does not require a reference standard of the analyte itself for calibration, provided a suitable internal standard is used.

Table 2: Key Spectroscopic Data for the Structural Elucidation of a 14-Acetylated Diterpenoid Alkaloid

NucleusKey Chemical Shifts (δ, ppm) and Couplings (J, Hz)
¹H NMR Signals corresponding to the acetyl methyl group, methoxy (B1213986) groups, and protons of the diterpenoid skeleton.
¹³C NMR Resonances for the carbonyl and methyl carbons of the acetyl group, carbons of the methoxy groups, and the carbons of the core alkaloid structure.
HR-EIMS Provides the accurate mass of the molecular ion, allowing for the determination of the elemental formula.

Note: Specific chemical shift values would be dependent on the solvent and the specific isomer.

Method Validation for Reproducibility and Sensitivity in Research Settings

The validation of analytical methods is a critical step to ensure that the data generated are reliable, reproducible, and accurate. For the quantification of this compound in research matrices, a developed analytical method, whether based on LC-MS/MS or another technique, must undergo a thorough validation process. The key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In LC-MS/MS, this is achieved by monitoring specific MRM transitions.

Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability and intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

For complex matrices like plant extracts, matrix effects in LC-MS/MS are a significant consideration during method validation. Matrix effects, which can cause ion suppression or enhancement, can be evaluated by comparing the response of the analyte in a pure solvent with its response in a matrix extract.

Future Directions in 14 Acetyldictyocarpine Research

Elucidating Novel Biological Targets and Signaling Pathways

A crucial area for future research is the identification of specific biological targets and the elucidation of the signaling pathways modulated by 14-Acetyldictyocarpine. Many Aconitum alkaloids are known to interact with voltage-dependent sodium channels, which is a primary mechanism of their toxicity. researchgate.netingentaconnect.com However, the full spectrum of their biological activity is likely more complex. Future studies should aim to move beyond this established target to uncover novel interactions.

Advanced proteomic and transcriptomic approaches could be employed to identify proteins and genes that are differentially expressed in the presence of this compound. This could reveal unexpected cellular targets and pathways. For instance, some Aconitum alkaloids have been shown to affect the expression of multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP) by activating the Nrf2-mediated signaling pathway. nih.gov Investigating whether this compound also modulates this or other cytoprotective pathways could provide insights into its potential role in cellular defense mechanisms and drug interactions.

Furthermore, exploring its impact on inflammatory signaling pathways is a promising avenue. Diterpenoid alkaloids have demonstrated anti-inflammatory properties, and future research could investigate the effect of this compound on key inflammatory mediators such as cytokines and the NF-κB signaling pathway. frontiersin.orgacgpubs.org

Potential Research Questions for Elucidating Biological Targets:

Research QuestionPotential Methodologies
Does this compound interact with novel protein targets beyond voltage-gated sodium channels?Affinity chromatography, mass spectrometry-based proteomics, cellular thermal shift assay (CETSA).
Which signaling pathways are significantly modulated by this compound treatment in relevant cell lines?RNA sequencing (RNA-Seq), microarray analysis, pathway analysis software.
What is the effect of this compound on key inflammatory and oxidative stress pathways?Western blotting for key pathway proteins (e.g., NF-κB, Nrf2), reporter gene assays.

Advanced Structure-Activity Relationship Investigations utilizing Computational Chemistry

The intricate three-dimensional structure of this compound and other C19-diterpenoid alkaloids is fundamental to their biological activity. researchgate.net Future research should focus on detailed structure-activity relationship (SAR) studies to understand how specific functional groups and stereochemistry contribute to its effects. While SAR studies have been conducted on other aconitine-type alkaloids, a dedicated investigation into this compound and its derivatives is warranted. frontiersin.org

Computational chemistry and molecular modeling will be invaluable tools in this endeavor. nih.gov Techniques such as molecular docking could be used to predict the binding affinity and orientation of this compound within the active sites of potential protein targets. mdpi.com This can help prioritize experimental validation and guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of this compound derivatives with their biological activities. This would enable the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

Key Areas for SAR and Computational Studies:

Structural Feature of this compoundPotential Impact on Activity
C14-acetyl groupThe ester group at the C14 position is known to be a significant determinant of the toxicity of aconitine-type alkaloids. Investigating the impact of modifying or replacing this group could lead to the development of derivatives with improved therapeutic indices.
Other functional groupsThe various hydroxyl and methoxy (B1213986) groups on the diterpenoid skeleton offer multiple points for chemical modification. Systematic alteration of these groups and subsequent biological evaluation will provide a clearer picture of the pharmacophore.
StereochemistryThe complex stereochemistry of the molecule is crucial for its interaction with biological targets. Computational studies can help to understand the energetic favorability of different conformations and how they relate to binding.

Chemoenzymatic and Biosynthetic Engineering Approaches for Production

The natural abundance of this compound can be low and variable, and its total chemical synthesis is challenging due to its complex structure. acs.orgthieme-connect.com Therefore, developing alternative and sustainable production methods is a key future direction. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a promising approach. mdpi.comresearchgate.net

The biosynthesis of C19-diterpenoid alkaloids originates from the diterpene precursors ent-kaurane and ent-atisane. rsc.org The pathway involves a series of enzymatic steps, including cyclizations, oxidations, and rearrangements. nih.govbiorxiv.org Elucidating the specific enzymes involved in the biosynthesis of this compound will be a critical first step. Once these enzymes are identified and characterized, they can be used in vitro or in microbial hosts to produce the compound or its precursors.

Biosynthetic engineering in microbial systems, such as Escherichia coli or Saccharomyces cerevisiae, represents a powerful strategy for the sustainable production of complex natural products. By introducing the relevant biosynthetic genes from the source plant into these hosts, it may be possible to establish a fermentation-based production platform for this compound.

Role in Multi-component Natural Product Research

Aconitum species have a long history of use in traditional medicine, often in the form of multi-herb formulations. researchgate.net This suggests that the therapeutic effects may arise from the synergistic or additive interactions of multiple compounds. chula.ac.thnih.gov Future research should investigate the role of this compound within such complex mixtures.

Studies could be designed to evaluate the pharmacological effects of this compound in combination with other alkaloids and natural products found in traditional remedies. This could reveal synergistic interactions that enhance therapeutic efficacy or reduce toxicity. nih.govnih.gov Understanding these interactions is crucial for the rational development of polyherbal formulations and for identifying novel drug combinations. nih.gov

Modern analytical techniques, such as metabolomics, can be used to profile the chemical constituents of traditional preparations containing Aconitum. By correlating the chemical profiles with the observed biological activities, it may be possible to identify the key compounds and their interactions that are responsible for the therapeutic effects.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 14-acetyldictyocarpine in plant extracts?

Methodological Answer: Electrospray ionization mass spectrometry (ESI-MS) is the primary technique for identifying this compound due to its ability to detect non-MSAL alkaloids based on their mass-to-charge ratio (MH+ = 536). Relative abundance comparisons across plant collections are critical for quantification. For reproducibility, ensure protocols include solvent systems, ionization parameters, and calibration standards. Raw data should be statistically validated (e.g., signal-to-noise ratios) to confirm detection thresholds .

Plant CollectionKey Alkaloids DetectedRelative Abundance of this compound
D. barbeyi (Crested Butte, CO)This compound, deltalineHigh
D. geyeri (CSU, CO)14-Acetylbrowniine, methyllycaconitineLow

Q. What is the role of this compound in plant toxicity studies?

Methodological Answer: As a non-MSAL alkaloid, this compound contributes to toxicity profiles in larkspur species (Delphinium). Research should focus on correlating its abundance with livestock intoxication rates using dose-response assays. Key steps include:

  • Isolating the compound via column chromatography.
  • Administering graded doses in animal models.
  • Monitoring clinical signs (e.g., neuromuscular effects). Toxicity thresholds should be compared to MSAL alkaloids (e.g., methyllycaconitine) to assess synergistic or antagonistic interactions .

Q. What are standard protocols for isolating this compound from complex plant matrices?

Methodological Answer: A three-step isolation protocol is recommended:

  • Extraction : Use methanol-acetic acid (99:1 v/v) to solubilize alkaloids.
  • Fractionation : Apply crude extract to cation-exchange resin, eluting with ammonium hydroxide.
  • Purification : Employ reverse-phase HPLC with a C18 column (gradient: 10–40% acetonitrile in 0.1% formic acid). Purity should be confirmed via NMR (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} spectra) and cross-referenced with published data .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between this compound and other alkaloids?

Methodological Answer: Use a multi-variable experimental framework:

  • In vitro assays : Test alkaloid combinations in neuronal cell lines (e.g., SH-SY5Y) to measure acetylcholine receptor inhibition.
  • Statistical modeling : Apply response surface methodology (RSM) to quantify synergistic/antagonistic effects.
  • Environmental controls : Standardize plant growth conditions (soil pH, light exposure) to minimize confounding variables. Reference the Cochrane Handbook for systematic review protocols to ensure rigor in data synthesis .

Q. How can contradictions in toxicity data for this compound be resolved?

Methodological Answer: Contradictions often arise from variations in alkaloid ratios or environmental factors. To address this:

  • Meta-analysis : Aggregate data from studies with comparable methodologies (e.g., PRISMA guidelines for systematic reviews ).
  • Factor analysis : Identify variables (e.g., soil nitrogen levels, plant age) influencing alkaloid production.
  • Dose normalization : Express toxicity relative to total alkaloid content rather than absolute concentrations. Discrepancies should be documented in supplementary materials with sensitivity analyses .

Q. What advanced statistical methods are suitable for analyzing multi-alkaloid datasets including this compound?

Methodological Answer: Multivariate techniques are essential:

  • Principal Component Analysis (PCA) : Reduces dimensionality to highlight clusters of toxic vs. non-toxic alkaloid profiles.
  • Partial Least Squares Regression (PLSR) : Predicts toxicity outcomes based on alkaloid ratios.
  • Bayesian networks : Models probabilistic interactions between alkaloids and environmental factors. Ensure raw data is archived in repositories (e.g., Figshare) with metadata compliant with FAIR principles .

Q. How can researchers integrate omics approaches to study this compound biosynthesis?

Methodological Answer: Combine transcriptomics and metabolomics:

  • RNA-seq : Identify genes upregulated in high-14-acetyldictyocarpine chemotypes.
  • LC-MS/MS : Map metabolic pathways (e.g., diterpenoid biosynthesis).
  • Network analysis : Use tools like Cytoscape to correlate gene expression with alkaloid abundance. Cross-validate findings with mutant plant lines or CRISPR-edited models to confirm gene function .

Guidance for Methodological Rigor

  • Data Reproducibility : Follow PRISMA and Cochrane guidelines for transparent reporting .
  • Ethical Compliance : For animal studies, adhere to institutional review protocols (e.g., IACUC) and include welfare metrics in appendices .
  • Citation Standards : Use APA or ACS style, prioritizing primary literature over reviews. Avoid encyclopedic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.